Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride
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Overview
Description
Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride: is a chemical compound with the molecular formula C14H22Cl2N2O2. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is characterized by the presence of a benzoate ester linked to a piperidine ring, which is further substituted with an amino group. The dihydrochloride form enhances its solubility in water, making it suitable for various experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride typically involves the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-hydroxybenzoate.
Substitution Reaction: The methyl 3-hydroxybenzoate is then subjected to a nucleophilic substitution reaction with 4-aminopiperidine. This reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the by-products.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt by treatment with hydrochloric acid in an aqueous solution.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents, along with rigorous quality control measures, ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The amino group on the piperidine ring can participate in various substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the amino group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate
- Methyl 3-[(4-methylpiperidin-1-yl)methyl]benzoate
- Methyl 3-[(4-hydroxypiperidin-1-yl)methyl]benzoate
Uniqueness
Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride is unique due to its dihydrochloride form, which enhances its solubility and stability in aqueous solutions. This property makes it particularly useful in biological and medicinal research, where water solubility is often a critical factor.
Properties
IUPAC Name |
methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-18-14(17)12-4-2-3-11(9-12)10-16-7-5-13(15)6-8-16;;/h2-4,9,13H,5-8,10,15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHKXVQREMYISV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCC(CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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